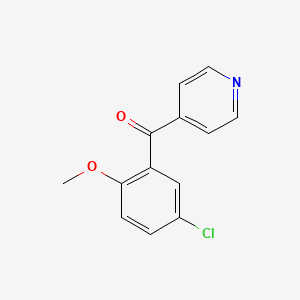

(5-Chloro-2-methoxyphenyl)-4-pyridinyl-methanone

Description

(5-Chloro-2-methoxyphenyl)-4-pyridinyl-methanone is a diarylketone featuring a chlorinated methoxyphenyl group and a pyridinyl moiety. The compound’s reactivity and applications are influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy group on the phenyl ring, as well as the aromatic nitrogen in the pyridine ring.

Properties

CAS No. |

329947-10-6 |

|---|---|

Molecular Formula |

C13H10ClNO2 |

Molecular Weight |

247.67 g/mol |

IUPAC Name |

(5-chloro-2-methoxyphenyl)-pyridin-4-ylmethanone |

InChI |

InChI=1S/C13H10ClNO2/c1-17-12-3-2-10(14)8-11(12)13(16)9-4-6-15-7-5-9/h2-8H,1H3 |

InChI Key |

ATJHXCIKBZXJGP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxyphenyl)-4-pyridinyl-methanone typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxyphenyl)-4-pyridinyl-methanone undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, (5-Chloro-2-methoxyphenyl)-4-pyridinyl-methanone is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. It may serve as a probe to investigate biochemical pathways and molecular mechanisms .

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for various manufacturing processes .

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxyphenyl)-4-pyridinyl-methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

- Chlorine Position: Chlorine at the 5-position (target compound) versus 4-position ( compounds) alters electronic distribution, affecting melting points and solubility. For example, compound 11 (4-Cl) has a higher molecular weight (302.10 g/mol) but a lower melting point (90–92°C) compared to chlorinated ethanones in (e.g., 109–110°C for 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone) .

- Heterocyclic Moieties : The pyridinyl group in the target compound likely enhances polarity and hydrogen-bonding capacity compared to tetrahydrofuran or piperidine derivatives, as evidenced by lower Rf values in TLC (e.g., 0.18 for compound 11 vs. 0.31 for tetrahydrofuran analog) .

Spectroscopic Signatures

- IR Spectroscopy : The carbonyl (C=O) stretch in the target compound is expected near 1675 cm⁻¹ , consistent with diarylketones like those in .

- NMR : Pyridinyl protons typically resonate at δ 8.5–9.0 ppm, distinct from phenyl or aliphatic substituents in analogs .

Research Findings and Implications

- Stability Considerations : Methoxy groups improve thermal stability, as seen in compounds with melting points >95°C, whereas chlorine reduces photostability .

Biological Activity

The compound (5-Chloro-2-methoxyphenyl)-4-pyridinyl-methanone, a derivative of pyridine and methoxyphenyl groups, has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

- Molecular Formula : C12H10ClN1O2

- Molecular Weight : 239.67 g/mol

- CAS Number : 1193349-82-0

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxybenzoyl chloride with pyridine derivatives. Various synthetic methods have been reported, including:

- Conventional methods using reflux conditions.

- Microwave-assisted synthesis , which enhances yield and reduces reaction time.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it affects various cancer cell lines, with mechanisms involving:

- Microtubule Disruption : Similar to known chemotherapeutics like paclitaxel, it alters microtubule dynamics, leading to apoptosis in cancer cells.

- Cell Cycle Arrest : It induces G2/M phase arrest in HeLa cells, indicating its potential as a cytotoxic agent.

A comparative study demonstrated that this compound had an IC50 value ranging from 1 to 10 µM against different cancer cell lines, showcasing its potency relative to other compounds in the same class.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 1 - 10 | HeLa |

| Paclitaxel | 0.05 - 0.1 | HeLa |

| CA-4 | 5 - 10 | HeLa |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vivo studies using the carrageenan-induced paw edema model in mice showed that administration of the compound significantly reduced inflammation.

| Dosage (mg/kg) | Inhibition (%) |

|---|---|

| 50 | 30 |

| 100 | 60 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, disrupting microtubule formation.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through caspase activation.

- Antioxidant Activity : The methoxy group enhances electron density, contributing to its ability to scavenge free radicals.

Case Studies

- Study on HeLa Cells : A detailed investigation revealed that treatment with this compound resulted in significant cell death via apoptosis, evidenced by increased levels of cleaved caspase-3.

- Anti-inflammatory Efficacy : In a controlled study, mice treated with the compound showed a marked reduction in paw swelling compared to controls, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.